molecular formula C31H46O8 B117262 Esculentagenin CAS No. 140231-40-9

Esculentagenin

Cat. No. B117262
M. Wt: 546.7 g/mol
InChI Key: UDGHUYMQCJZOHS-BUPAAZKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentagenin is a bioactive compound found in plants, particularly in the roots of plants belonging to the genus Smilax. It is a steroidal saponin, which means it has a steroid-like structure and exhibits soap-like properties. Esculentagenin has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

Triterpenoid and Saponin Characterization

A key study on Esculentagenin involved its isolation from the roots of Phytolacca esculenta, leading to the characterization of a new triterpenoid and its glycoside, esculentoside M. This was a significant advancement in understanding the chemical composition of Esculentagenin and its derivatives (Yang-hua, 1991).

Antimicrobial Peptides in Agriculture

Research has demonstrated the effectiveness of esculentin-1, an antimicrobial peptide from Rana esculenta, against a variety of microorganisms, including plant pathogens. This peptide, when genetically engineered into Nicotiana tabacum, conferred enhanced resistance to bacterial and fungal phytopathogens, highlighting its potential application in agricultural biotechnology for crop protection (Ponti et al., 2003).

Medical Research on Peptide Analogues

Another study explored the production of analogues of esculentin-1 through recombinant expression in Escherichia coli. These analogues retained the biological activity of the natural peptide, suggesting potential applications in medical research and antimicrobial therapy (Ponti et al., 1999).

Reproductive Biology in Amphibians

A comprehensive overview of research on the Comparative Endocrinology of reproduction using Rana esculenta as a model system has provided valuable insights. This research has contributed significantly to understanding the regulatory peptides involved in the reproductive biology of amphibians, which could have broader implications in the field of endocrinology (Di Fiore et al., 2020).

Cardiovascular Health Research

The water-soluble protein from Phascolosoma esculenta has been studied for its angiotensin I-converting enzyme (ACE) inhibitory activity, which has implications in cardiovascular health research. A novel ACE inhibitory peptide, isolated from the hydrolysate, showed potential as a natural ingredient for functional foods or pharmaceuticals against hypertension (Du et al., 2013).

properties

CAS RN

140231-40-9

Product Name

Esculentagenin

Molecular Formula

C31H46O8

Molecular Weight

546.7 g/mol

IUPAC Name

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,18,20-23,32,34-35H,7-12,14-16H2,1-6H3,(H,36,37)/t18-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1

InChI Key

UDGHUYMQCJZOHS-BUPAAZKASA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC

SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

synonyms

11-oxo-3-O-methyloleanata-12-en-2 beta,3 beta,23-trihydroxy-28-oic acid
esculentagenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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